Sodium N-methyl-D-glucamine dithiocarbamate
Overview
Description
Synthesis Analysis
The synthesis of Sodium N-methyl-D-glucamine dithiocarbamate involves the preparation of the sodium and ammonium salts of N-methyl-D-glucamine dithiocarbamate. These compounds have been investigated for their potential as antidotes in cadmium intoxication, showcasing their relevance in toxicological applications rather than pharmaceutical drug development (Shinobu, Jones, & Jones, 2009).
Molecular Structure Analysis
Though specific studies focusing solely on the molecular structure analysis of Sodium N-methyl-D-glucamine dithiocarbamate in the provided references are not highlighted, the compound's effectiveness in chelation therapy implies a structure conducive to forming stable complexes with heavy metals, such as cadmium. The dithiocarbamate group plays a crucial role in this binding process, indicative of its molecular configuration tailored for metal ion chelation.
Chemical Reactions and Properties
Dithiocarbamates, including Sodium N-methyl-D-glucamine dithiocarbamate, are known for their chelating properties, forming complexes with heavy metals. These reactions are central to their use in mitigating metal intoxication, as seen in cadmium poisoning cases. The compound’s ability to significantly reduce liver and kidney burdens of cadmium through chelation demonstrates its specific chemical reactivity and properties beneficial for detoxification purposes (Shinobu, Jones, & Jones, 2009).
Physical Properties Analysis
The specific physical properties of Sodium N-methyl-D-glucamine dithiocarbamate, such as solubility, melting point, and molecular weight, are not detailed in the referenced studies. However, the compound's effectiveness in biological systems implies a favorable solubility profile in aqueous solutions, facilitating its application in medical and toxicological interventions.
Chemical Properties Analysis
Sodium N-methyl-D-glucamine dithiocarbamate's chemical properties, particularly its chelating ability, are a focal point of its applications. Its interaction with cadmium ions, leading to stable complex formation that aids in the detoxification process, highlights its chemical behavior and utility in addressing metal poisoning (Shinobu, Jones, & Jones, 2009). The structure-activity relationships for the mobilization of intracellular cadmium further elaborate on the compound's specificity and efficiency in binding and removing toxic metals from the body.
Scientific Research Applications
Protection Against Metal Toxicity : NaMG-DTC has been found effective in protecting against lethal doses of cadmium chloride and reducing kidney and liver cadmium levels in both acute and repeated exposure to cadmium intoxication in mice, with well-tolerated single injections (Shinobu, Jones, & Jones, 2009).
Prevention of Organ Damage : It has also shown efficacy in preventing cisplatin-induced renal dysfunction in rats, slightly increasing renal cortical Na+ concentration (Reznik et al., 1991). Additionally, it effectively protects testes and prevents renal damage in mice during cadmium decorporation (Jones, Holscher, Basinger, & Jones, 1988).
Cadmium Mobilization : Novel dithiocarbamates, including NaMG-DTC, have shown improved efficacy in mobilizing cadmium from aged deposits in the liver and kidneys without causing kidney or liver damage (Jones, Singh, Jones, & Holscher, 1991).
Immunomodulatory Activity : Its immunomodulatory activity is linked to its lipophilicity, while sodium N-methyl-D-glucamine dithiocarbamate, a hydrophilic analog, shows less cytotoxicity (Neveu & Perdoux, 1986).
Antifungal Effects : It has demonstrated effective treatment for systemic candidal infections, showing the best antifungal effect in mice immunosuppressed with Solu-Medrol (Walker et al., 1987).
properties
IUPAC Name |
sodium;(2S,3R,4R,5R)-1-[bis(sulfanyl)methyl-methylamino]-3,4,5,6-tetrahydroxyhexan-2-olate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18NO5S2.Na/c1-9(8(15)16)2-4(11)6(13)7(14)5(12)3-10;/h4-8,10,12-16H,2-3H2,1H3;/q-1;+1/t4-,5+,6+,7+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRFSWOJRIJXMMP-LJTMIZJLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(C(C(C(CO)O)O)O)[O-])C(S)S.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)[O-])C(S)S.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18NNaO5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium N-methyl-D-glucamine dithiocarbamate | |
CAS RN |
91840-27-6 | |
Record name | N-Methyl-D-glucamine dithiocarbamate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091840276 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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